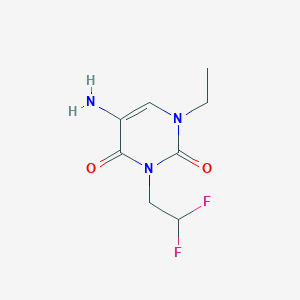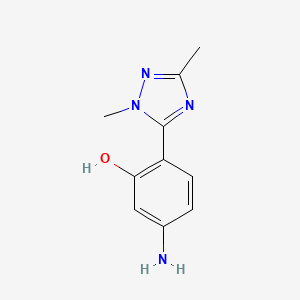
5-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol is a compound that features a phenol group substituted with an amino group and a 1,3-dimethyl-1H-1,2,4-triazol-5-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol typically involves the formation of the triazole ring followed by its attachment to the phenol moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dimethyl-1H-1,2,4-triazole with a suitable phenol derivative in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 5-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The triazole ring can also interact with metal ions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-1H-1,2,4-triazole: Shares the triazole ring but lacks the phenol and amino groups.
5-Amino-1,3-dimethylpyrazole: Similar structure but with a pyrazole ring instead of a triazole ring.
3-Amino-1,2,4-triazole: Contains the triazole ring and amino group but lacks the phenol group.
Uniqueness
5-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the phenol and triazole moieties allows for diverse interactions in chemical and biological systems, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H12N4O |
|---|---|
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
5-amino-2-(2,5-dimethyl-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C10H12N4O/c1-6-12-10(14(2)13-6)8-4-3-7(11)5-9(8)15/h3-5,15H,11H2,1-2H3 |
InChI-Schlüssel |
PHJACPBJVSPTJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=N1)C2=C(C=C(C=C2)N)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


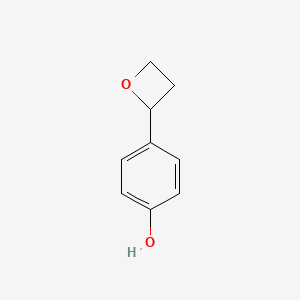
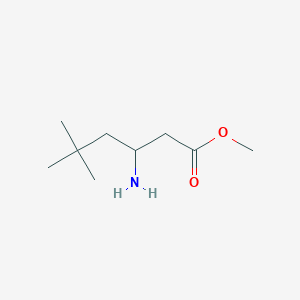






![1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B13646274.png)
![1H-Indole-3-carboxylic acid [5-amino-4-(1H-benzoimidazol-2-yl)-3-oxo-2,3-dihydro-pyrrol-1-yl]-amide](/img/structure/B13646283.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine](/img/structure/B13646291.png)
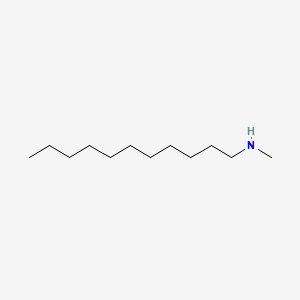
![4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646298.png)
